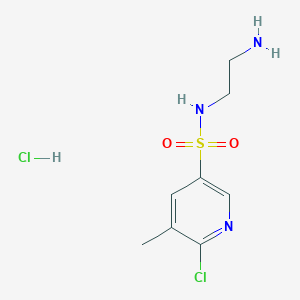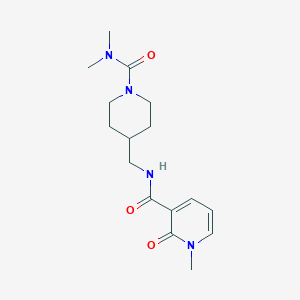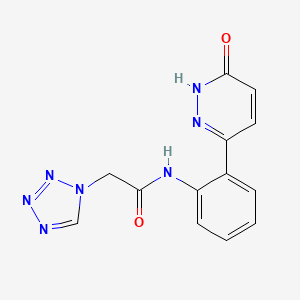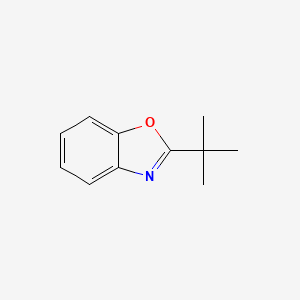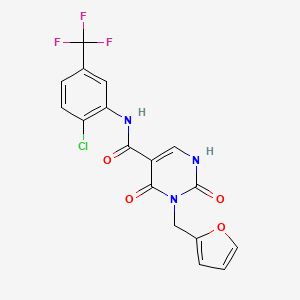
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3N3O4 and its molecular weight is 413.74. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
NF-kappaB and AP-1 Gene Expression Inhibition
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored for its role in inhibiting NF-kappaB and AP-1 gene expression. Research conducted by Palanki et al. (2000) focused on improving the oral bioavailability of this compound, finding that certain structural changes could enhance its activity while maintaining gastrointestinal permeability (Palanki et al., 2000).
Antiprotozoal Agents
Studies have also shown that derivatives of this chemical compound have significant potential as antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated various derivatives, revealing strong DNA affinities and excellent in vivo activity against trypanosomal models, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Binding Affinity to DNA Sequences
Laughton et al. (1995) conducted a study on an analogue of this compound, showing that it has a high binding affinity to specific DNA sequences. This research suggests potential applications in targeting certain genetic pathways or structures (Laughton et al., 1995).
Immunosuppressive Properties
The compound and its derivatives have been explored for their immunosuppressive properties. Research by Knecht and Löffler (1998) investigated its effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which is vital for immune cell functions (Knecht & Löffler, 1998).
Potential Antidepressant Activities
This compound has been investigated for its potential antidepressant activities. Pong et al. (1984) synthesized and evaluated a series of derivatives for their antidepressant properties, indicating a new chemical class of antidepressants (Pong et al., 1984).
Antimicrobial and Antibiofilm Properties
There is also research indicating antimicrobial and antibiofilm properties of this compound's derivatives. Limban et al. (2011) synthesized thiourea derivatives and demonstrated significant effects against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities (Limban et al., 2011).
PET Imaging Applications
Furthermore, research by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using an analogue of this compound. This could be used for imaging of reactive microglia and disease-associated neuroinflammation in vivo (Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O4/c18-12-4-3-9(17(19,20)21)6-13(12)23-14(25)11-7-22-16(27)24(15(11)26)8-10-2-1-5-28-10/h1-7H,8H2,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYGSVQSLTVEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)
![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)

![N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2585602.png)
![Methyl 2-[4-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2585605.png)
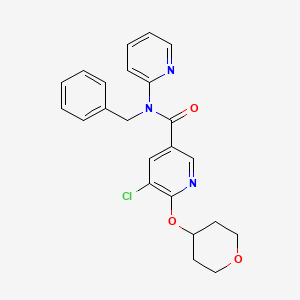
![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)
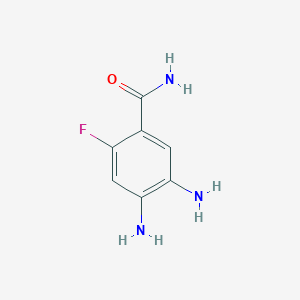
![2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2585611.png)

